

# Application Notes and Protocols: Analysis of TAS-120-Induced Apoptosis by Flow Cytometry

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## Compound of Interest

Compound Name: TAS-120

Cat. No.: B1150175

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## Introduction

**TAS-120**, also known as futibatinib, is a potent and selective irreversible fibroblast growth factor receptor (FGFR) inhibitor. It has demonstrated significant anti-tumor activity in various cancers harboring FGFR alterations, such as gene fusions, amplifications, or mutations. One of the key mechanisms by which **TAS-120** exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death, in malignant cells.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. A common method employs the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

These application notes provide a detailed protocol for the analysis of **TAS-120**-induced apoptosis using Annexin V and PI staining followed by flow cytometry.

## Data Presentation: Quantitative Analysis of TAS-120-Induced Apoptosis

The following tables summarize the dose-dependent and time-course effects of **TAS-120** on the induction of apoptosis in various cancer cell lines as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by **TAS-120**

| Cell Line | Cancer Type        | TAS-120 Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |
|-----------|--------------------|----------------------------|--|
| MMNK-1    | Cholangiocarcinoma | 0                          | 5.2%                                       |
| 10        | 15.8%              |                            |  |
| 100       | 45.3%              |                            |  |
| AN3 CA    | Endometrial Cancer | 0                          | 8.1%                                       |
| 10        | 22.5%              |                            |  |
| 100       | 60.7%              |                            |  |

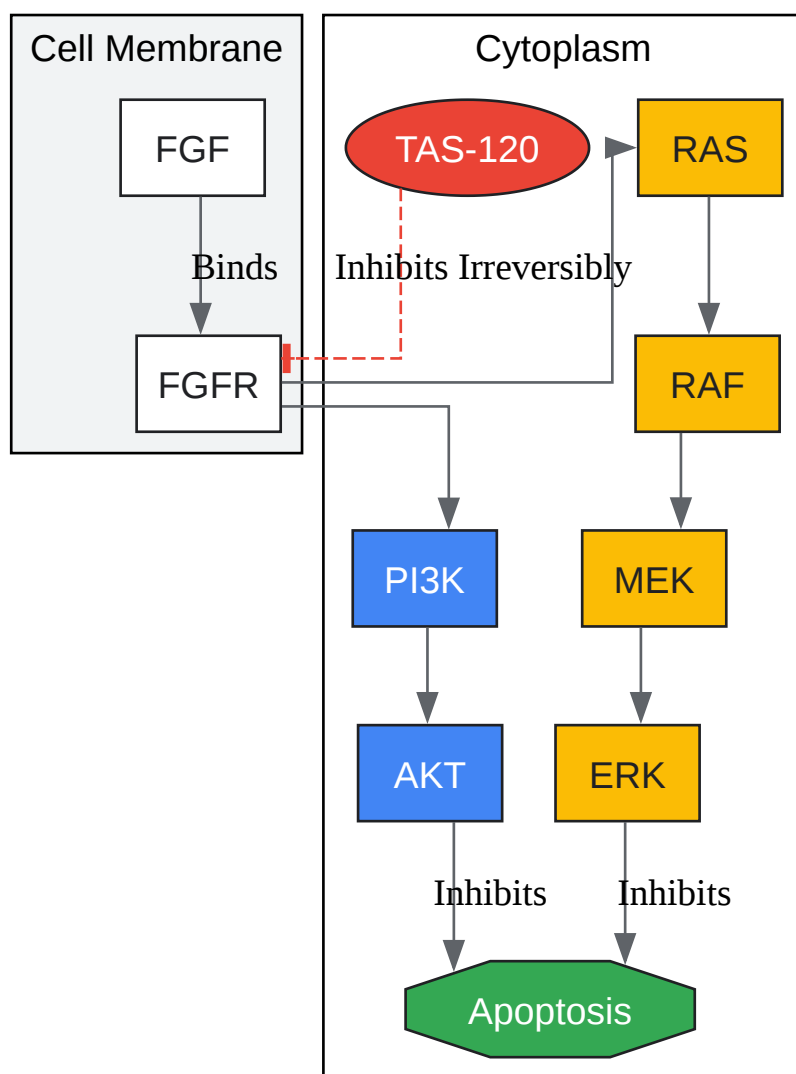
Table 2: Time-Course of **TAS-120**-Induced Apoptosis

| Cell Line | Cancer Type        | TAS-120 Concentration (nM) | Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
|-----------|--------------------|----------------------------|--------------|--|
| MMNK-1    | Cholangiocarcinoma | 100                        | 0            | 5.2%                                       |
| 24        | 28.9%              |                            |              |  |
| 48        | 45.3%              |                            |              |  |
| 72        | 62.1%              |                            |              |  |
| AN3 CA    | Endometrial Cancer | 100                        | 0            | 8.1%                                       |
| 24        | 41.6%              |                            |              |  |
| 48        | 60.7%              |                            |              |  |
| 72        | 78.4%              |                            |              |  |

## Signaling Pathway for TAS-120-Induced Apoptosis

**TAS-120** is an irreversible inhibitor of FGFR1-4. In cancer cells with FGFR alterations, the constitutive activation of the FGFR signaling pathway promotes cell proliferation and survival.

**TAS-120** covalently binds to a specific cysteine residue in the P-loop of the FGFR kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. The blockade of these pro-survival signals ultimately leads to the induction of apoptosis.



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Caption: **TAS-120** inhibits FGFR signaling, leading to apoptosis.

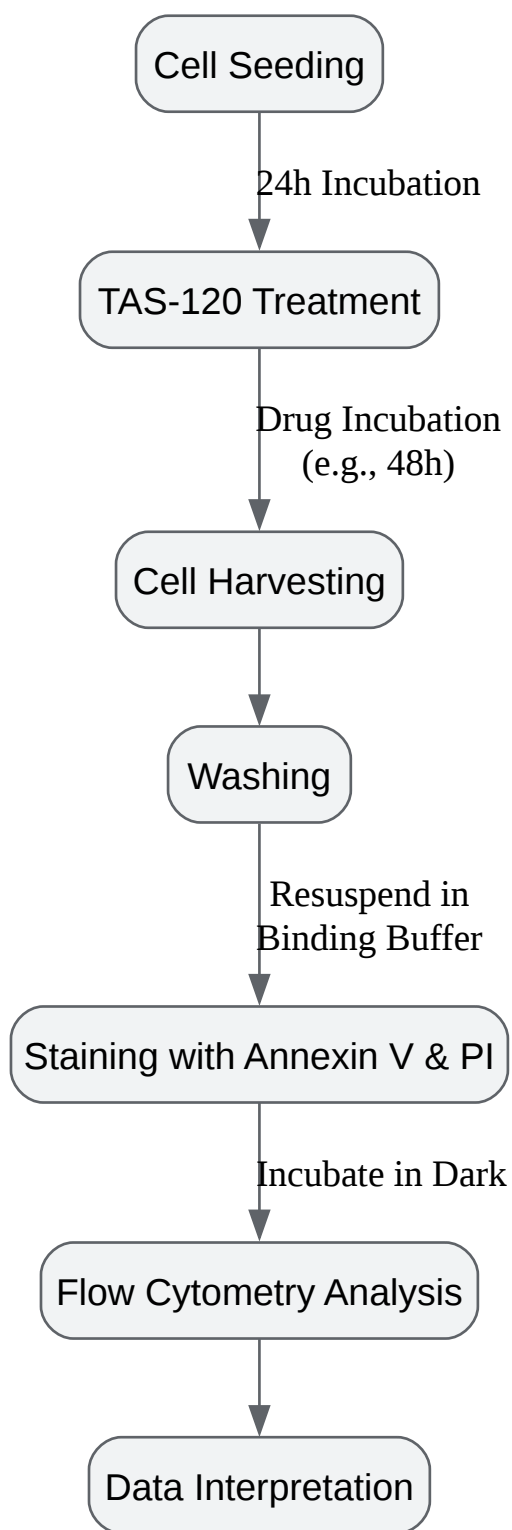
## Experimental Protocols

### Materials and Reagents

- Cancer cell lines (e.g., MMNK-1, AN3 CA)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
- **TAS-120** (Futibatinib)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

## Experimental Workflow



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Caption: Workflow for analyzing apoptosis by flow cytometry.

## Step-by-Step Protocol

- Cell Seeding:
  - Culture cancer cells in complete medium to approximately 70-80% confluency.
  - Seed the cells in 6-well plates at a density of  $2-5 \times 10^5$  cells per well.
  - Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- **TAS-120** Treatment:
  - Prepare a stock solution of **TAS-120** in DMSO.
  - Dilute the **TAS-120** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **TAS-120** used.
  - Remove the medium from the wells and replace it with the medium containing the different concentrations of **TAS-120** or the vehicle control.
  - Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
- Cell Harvesting:
  - Following treatment, collect both the floating and adherent cells.
  - For adherent cells, aspirate the medium (which contains the floating cells) and wash the wells once with PBS.
  - Add trypsin to the wells and incubate for a few minutes at 37°C to detach the cells.
  - Neutralize the trypsin with complete medium and combine these cells with the previously collected floating cells.
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing:

- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Centrifuge at 300 x g for 5 minutes after each wash.
- Staining with Annexin V and PI:
  - Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer from the Annexin V-FITC Apoptosis Detection Kit.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the stained cells immediately using a flow cytometer.
  - Set up the flow cytometer to detect FITC fluorescence (for Annexin V) and PI fluorescence.
  - Acquire data for at least 10,000 events per sample.
- Data Interpretation:
  - Create a quadrant dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
  - The four quadrants represent:
    - Lower-left (Annexin V- / PI-): Viable cells
    - Lower-right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
    - Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact)



- Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by **TAS-120**. The total percentage of apoptotic cells is typically the sum of the early and late apoptotic populations.
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